molecular formula C5H13ClN2 B044878 (R)-3-Aminopiperidine dihydrochloride CAS No. 334618-23-4

(R)-3-Aminopiperidine dihydrochloride

Cat. No.: B044878
CAS No.: 334618-23-4
M. Wt: 136.62 g/mol
InChI Key: ITYKBOIQLYMDTI-NUBCRITNSA-N
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Description

®-3-Aminopiperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group attached to the third carbon of the piperidine ring, and it exists as a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminopiperidine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a piperidine derivative.

    Functional Group Introduction: The amino group is introduced at the third carbon of the piperidine ring through various chemical reactions, such as reductive amination or nucleophilic substitution.

    Purification: The resulting compound is purified using techniques like recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminopiperidine dihydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.

    Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminopiperidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

®-3-Aminopiperidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Aminopiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

Uniqueness

®-3-Aminopiperidine dihydrochloride is unique due to the presence of the amino group at the third carbon of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

334618-23-4

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

(3R)-piperidin-3-amine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1

InChI Key

ITYKBOIQLYMDTI-NUBCRITNSA-N

SMILES

C1CC(CNC1)N.Cl.Cl

Isomeric SMILES

C1C[C@H](CNC1)N.Cl

Canonical SMILES

C1CC(CNC1)N.Cl

Appearance

Powder

Key on ui other cas no.

334618-23-4

Pictograms

Corrosive; Irritant

Synonyms

(3R)-3-Piperidinamine Dihydrochloride;  (R)-(-)-3-Aminopiperidine Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Aminopiperidine dihydrochloride
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Reactant of Route 6
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Customer
Q & A

Q1: What are the advantages of using the one-pot method for synthesizing Trelagliptin succinate, and how does (R)-3-Aminopiperidine dihydrochloride factor into this process?

A1: The one-pot method for synthesizing Trelagliptin succinate offers several benefits over traditional multi-step approaches. [] These include:

    Q2: The synthesis of Linagliptin also benefits from a simplified approach. How does this relate to the production of high-purity Linagliptin?

    A2: The synthesis of Linagliptin employs a similar one-pot strategy for preparing a key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. [] This intermediate directly reacts with this compound to produce Linagliptin. This simplified process results in a purer Linagliptin solution, leading to a higher purity final product after processing. [] High purity is critical for pharmaceutical applications to ensure the drug's safety and efficacy.

    Q3: Could you elaborate on the specific role of this compound in the synthesis of these pharmaceutical compounds?

    A3: this compound often serves as a chiral building block in these syntheses. Its incorporation introduces the specific chirality required for the final drug molecule to interact effectively with its biological target. In the case of DPP-4 inhibitors like Linagliptin and Trelagliptin, the (R)-enantiomer exhibits higher selectivity and potency towards the enzyme compared to its (S)-counterpart. [] Therefore, using this compound as a starting material ensures the synthesis of the desired enantiomerically pure drug with optimal pharmacological properties.

    Q4: What are the different synthetic routes explored for producing this compound, and how do they compare in terms of efficiency and environmental impact?

    A4: One established method involves a multi-step synthesis starting from Ethyl nipecotate, utilizing chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to obtain the dihydrochloride salt. [] While this method provides the desired product, it involves multiple steps and potentially hazardous reagents.

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